N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 4-methoxyindole moiety linked via an ethyl chain to a thiazole-acetamide core, which is further substituted with a pyrrole ring at the thiazole C2 position. The presence of indole and pyrrole groups may confer interactions with aromatic or hydrophobic binding pockets in biological targets, while the thiazole ring could enhance metabolic stability .
Properties
Molecular Formula |
C20H20N4O2S |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C20H20N4O2S/c1-26-18-6-4-5-17-16(18)7-11-23(17)12-8-21-19(25)13-15-14-27-20(22-15)24-9-2-3-10-24/h2-7,9-11,14H,8,12-13H2,1H3,(H,21,25) |
InChI Key |
POQBQCZLWRSDIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCNC(=O)CC3=CSC(=N3)N4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Thiazole Moiety: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling of Indole and Thiazole Moieties: The final step involves coupling the indole and thiazole moieties through an acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Fischer indole synthesis and Hantzsch thiazole synthesis, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Substitution: The indole and thiazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Formation of indole-2,3-dione derivatives
Reduction: Formation of reduced indole derivatives
Substitution: Formation of halogenated or nucleophile-substituted derivatives
Scientific Research Applications
Chemistry
In chemistry, N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound is studied for its potential as a bioactive molecule. The indole and thiazole moieties are known to interact with various biological targets, making this compound a candidate for drug discovery and development .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anticancer, antiviral, and antimicrobial agent .
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability, reactivity, and functionality .
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide involves its interaction with various molecular targets. The indole moiety is known to interact with serotonin receptors, while the thiazole moiety can interact with enzymes involved in metabolic pathways . These interactions can lead to the modulation of cellular processes, resulting in the compound’s observed biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Indole vs. Benzimidazole/Triazole : Compounds in replace the indole-pyrrole system with benzimidazole-triazole scaffolds, which may alter binding affinity due to differences in π-π stacking and hydrogen-bonding capacity .
- Thiazole Substitution: The target compound’s pyrrole-thiazole motif contrasts with Mirabegron’s aminothiazole group, which is critical for β3-adrenoceptor selectivity .
- Synthetic Routes : While the target compound’s synthesis is inferred, analogs like 9a–9e emphasize triazole click chemistry, whereas pyrazole-thiazole derivatives () rely on Hantzsch-type thiazole formation .
Pharmacological and Binding Properties
Receptor Targeting
- Mirabegron (): Exhibits >100-fold selectivity for β3 over β1/β2 adrenoceptors, attributed to its aminothiazole and hydroxyethylamine groups. In contrast, the target compound’s indole-pyrrole system may favor interactions with serotonin or kinase receptors .
- 9c () : Docking studies suggest binding to α-glucosidase, with the bromophenyl group enhancing hydrophobic interactions. The target compound’s methoxyindole could similarly engage polar active sites .
Metabolic Stability
- Sulfur-Containing Analogs () : The 4-fluorophenylthio group in ’s compound may improve oxidative stability compared to the target’s pyrrole, which is prone to electrophilic substitution .
Biological Activity
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure that includes an indole moiety, a pyrrole ring, and a thiazole group. The presence of these heterocycles contributes to its pharmacological properties.
Molecular Formula
- Molecular Formula : C₁₄H₁₅N₃O₂S
- Molecular Weight : 287.35 g/mol
Antiviral Activity
Research has indicated that compounds with similar structures exhibit antiviral properties. For instance, derivatives of indole and thiazole have shown efficacy against viral infections by inhibiting viral replication mechanisms. A study highlighted that certain thiazolidinone derivatives significantly inhibited the activity of NS5B RNA polymerase, crucial for the replication of hepatitis C virus (HCV) .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial activity. Indole derivatives have been reported to possess antibacterial properties against both Staphylococcus aureus and Mycobacterium tuberculosis. A recent investigation demonstrated that specific indole-based compounds inhibited biofilm formation in S. aureus, which is critical for its pathogenicity .
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies on similar indole derivatives have shown varying degrees of cytotoxic effects on human cell lines. For instance, certain compounds exhibited IC50 values indicating significant cytotoxicity at concentrations above 20 μM .
Study 1: Antiviral Efficacy
In a controlled study, a series of indole derivatives were synthesized and tested for their antiviral activity against HCV. The most active compound exhibited an EC50 value of 0.26 μM, demonstrating potent inhibitory effects on viral replication .
Study 2: Antimicrobial Properties
Another study focused on the synthesis of thiazole-indole hybrids and their antimicrobial activity against MRSA. The results indicated that these hybrids could inhibit bacterial growth effectively, with some compounds showing MIC values lower than those of standard antibiotics .
Table 1: Biological Activity Summary
| Activity Type | Compound Type | Efficacy (EC50/MIC) | Reference |
|---|---|---|---|
| Antiviral | Indole Derivative | 0.26 μM | |
| Antimicrobial | Thiazole-Indole Hybrid | <20 μM (varied) | |
| Cytotoxicity | Indole Derivative | >20 μM (varied) |
Table 2: Structural Features Related to Biological Activity
| Structural Feature | Impact on Activity |
|---|---|
| Indole Ring | Enhances antiviral properties |
| Thiazole Group | Increases antimicrobial efficacy |
| Pyrrole Ring | Modulates cytotoxic effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
